Bienvenue dans la boutique en ligne BenchChem!

8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine

Physicochemical Properties Drug-likeness ADME Prediction

This 8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine provides a unique dual-handle reactivity profile: the chloromethyl group undergoes selective nucleophilic substitution (SRN1) while the 8-chloro moiety remains intact for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This orthogonal reactivity, absent in mono-substituted analogs, enables rapid generation of focused libraries for SAR studies. It is a privileged intermediate for medicinal chemistry programs targeting FGFR, TrkA, IRAK4 kinases and anti-tubercular agents, where the 8-chloro substituent is critical for potency. Procure this specific building block to explore SAR at both the 2- and 8-positions simultaneously.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05 g/mol
CAS No. 885275-94-5
Cat. No. B1506983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine
CAS885275-94-5
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Cl)CCl
InChIInChI=1S/C8H6Cl2N2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2
InChIKeyBLKCOEUZAFDPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine (CAS 885275-94-5): Chemical Identity, Physicochemical Profile, and Procurement Considerations


8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 885275-94-5) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine bicyclic core bearing chloro substituents at the 8-position and a chloromethyl group at the 2-position [1]. The molecular formula is C8H6Cl2N2 with a molecular weight of 201.05 g/mol . This scaffold serves as a key intermediate in medicinal chemistry programs targeting kinase inhibition and anti-infective agents due to its dual functional handles for regioselective derivatization .

Why 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine (CAS 885275-94-5) Cannot Be Replaced by Generic Imidazopyridine Analogs in Lead Optimization and Synthesis


The specific substitution pattern of 8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine—combining an aryl chloride at position 8 with a reactive chloromethyl handle at position 2—confers a unique dual-reactivity profile that is absent in non-chlorinated or mono-substituted analogs [1]. In SRN1 reactions, only the chloromethyl group is reactive, enabling selective functionalization without disturbing the 8-chloro moiety, a key differentiator from analogs like 2-(chloromethyl)imidazo[1,2-a]pyridine which lack the 8-chloro substituent for downstream cross-coupling [2]. Structure-activity relationship (SAR) studies on antileishmanial and antitubercular imidazopyridines demonstrate that substituents at both the 2- and 8-positions critically modulate potency and pharmacokinetic properties, meaning generic substitution with compounds missing either functional group fundamentally alters the molecular optimization trajectory and can nullify established SAR [3].

Quantitative Differentiation Evidence for 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine (CAS 885275-94-5) Against Closest Analogs


Enhanced Topological Polar Surface Area and XLogP Relative to 2-(Chloromethyl)imidazo[1,2-a]pyridine

8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine exhibits distinct calculated physicochemical parameters compared to the non-8-chloro analog 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9), directly impacting permeability and bioavailability predictions [1]. The target compound has a higher XLogP (2.8) versus the comparator (1.5), indicating increased lipophilicity that can enhance membrane permeability but must be balanced with solubility considerations [2]. Topological polar surface area (TPSA) is also increased (17.3 Ų vs. 12.9 Ų) due to the additional chlorine atom, altering hydrogen-bonding capacity and influencing blood-brain barrier penetration predictions [1].

Physicochemical Properties Drug-likeness ADME Prediction

SAR-Defined Impact of 8-Chloro Substitution on Antileishmanial Potency and Microsomal Stability

A comprehensive SAR study on 3-nitroimidazo[1,2-a]pyridine antileishmanial pharmacophores established that substituents at the 8-position are critical determinants of both potency and in vitro pharmacokinetic properties [1]. While this study does not directly test the target compound, it provides class-level inference that the 8-chloro substituent in 8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is positioned to influence these parameters compared to 8-unsubstituted or 6-chloro analogs. The study reports that optimized 8-substituted derivatives achieved CC50 > 100 µM (HepG2 and THP1 cells), EC50 = 3.7 µM against intracellular L. infantum amastigotes, and mouse microsomal stability T1/2 > 40 min [1].

Antileishmanial SAR Microsomal Stability

Differential Reactivity in SRN1 Reactions: Selective Functionalization at Chloromethyl vs. Aryl Chloride

In SRN1 reactions with 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines, experimental evidence demonstrates that only the chloromethyl group at the 2-position is reactive under the tested conditions, while the aryl chloride substituent remains intact [1]. This chemoselectivity is a critical differentiator for the target compound 8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: the chloromethyl group can be selectively substituted with sulfur and carbon nucleophiles while preserving the 8-chloro handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, analogs like 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine exhibit the same chemoselectivity but at a different ring position, yielding different regioisomeric products [1].

Synthetic Chemistry SRN1 Reactions Regioselectivity

Class-Wide Anti-Tubercular Activity of Imidazo[1,2-a]pyridines with MIC90 Values Ranging from ≤0.05 to 3.125 µg/mL

Imidazo[1,2-a]pyridine derivatives, including those with chloro and chloromethyl substituents, have been evaluated for anti-mycobacterial activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains [1][2]. While direct MIC data for the target compound 8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is not available in the public literature, class-level evidence from a 2022 study shows that structurally related imidazo[1,2-a]pyridine analogues exhibit MIC values ranging from ≤0.05 to >100 µg/mL, with the most potent compounds achieving MIC < 3.125 µg/mL and selectivity index (SI) values ≥66 against human embryonic kidney cells [1]. Patent data further reports MIC90 values as low as ≤0.05 µM for optimized imidazo[1,2-a]pyridines against single-drug resistant TB strains [2].

Antitubercular MIC90 Mycobacterium tuberculosis

Kinase Inhibition Landscape: Imidazo[1,2-a]pyridine Scaffold as Privileged Structure for FGFR, TrkA, and IRAK4 Targeting

The imidazo[1,2-a]pyridine scaffold, including 8-chloro and 2-substituted derivatives, has been extensively patented as kinase inhibitors targeting FGFR (Fibroblast Growth Factor Receptor), TrkA (Tropomyosin Receptor Kinase A), and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) [1][2][3]. While specific IC50 values for the target compound 8-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine are not reported, class-level SAR from these patents establishes that both the 2-position substituent and the 8-position halogen are critical for kinase binding affinity and selectivity [2]. A related class study on imidazo[1,2-a]pyridine anticancer agents reported IC50 values ranging from 5.35 to 59.8 µM across multiple cancer cell lines, with optimized derivatives outperforming cisplatin in HeLa cells [4].

Kinase Inhibition FGFR TrkA Cancer Therapeutics

Strategic Research Applications for 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine (CAS 885275-94-5) Based on Quantitative Differentiation Evidence


Sequential Orthogonal Functionalization in Medicinal Chemistry Libraries

Based on the demonstrated chemoselectivity where the chloromethyl group reacts under SRN1 conditions while the 8-chloro substituent remains intact [1], this compound is optimally deployed as a dual-handle building block for generating focused libraries of imidazo[1,2-a]pyridine derivatives. Researchers can first functionalize the 2-position via nucleophilic substitution with diverse thiols, amines, or carbon nucleophiles, then utilize the preserved 8-chloro moiety for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity. This orthogonal reactivity is not possible with mono-substituted analogs such as 2-(chloromethyl)imidazo[1,2-a]pyridine, which lack the second diversification site [1].

Kinase Inhibitor Lead Optimization Requiring Specific Substitution at Both 2- and 8-Positions

Given the extensive patent literature establishing imidazo[1,2-a]pyridines with 8-chloro and 2-substitution as potent inhibitors of FGFR, TrkA, and IRAK4 kinases [1], this compound serves as a privileged intermediate for medicinal chemistry programs targeting these clinically validated oncology targets. The 8-chloro substituent provides a critical halogen bonding interaction or hydrophobic contact in the kinase ATP-binding pocket, while the 2-chloromethyl group enables rapid diversification to optimize potency and selectivity. Using this specific building block ensures that SAR exploration includes the 8-chloro substitution that is absent in non-halogenated or 6-chloro analogs, thereby maintaining alignment with known pharmacophore requirements [1].

Anti-Infective Drug Discovery Targeting Drug-Resistant Tuberculosis

Class-level evidence demonstrates that imidazo[1,2-a]pyridine derivatives with chloro and alkyl/aryl substitution achieve MIC values as low as ≤0.05 µM against drug-resistant M. tuberculosis strains with selectivity indices ≥66 [1]. The target compound's 8-chloro-2-chloromethyl substitution pattern positions it as a key intermediate for generating anti-TB lead series. The chloromethyl group can be elaborated to introduce diverse moieties (amines, ethers, thioethers, aryl groups) that have been shown to modulate anti-mycobacterial potency and cytotoxicity profiles. Procurement of this specific building block enables medicinal chemistry teams to explore SAR at both the 2- and 8-positions simultaneously, a strategy that the patent literature indicates is essential for achieving sub-micromolar MIC90 values .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.